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Compound of Interest

Compound Name:
4-Isothiocyanato-2-

methoxypyridine

Cat. No.: B13461094

Get Quote

Executive Summary & Structural Context
Compound: 4-Isothiocyanato-2-methoxypyridine Molecular Formula: C₇H₆N₂OS Exact

Mass: 166.02 g/mol Role: Covalent modifier (cysteine targeting), bioisostere for thiourea

synthesis.

This guide provides the critical analytical data required to identify and validate this compound.

Due to the high reactivity of the isothiocyanate (ITC) group, accurate spectroscopic validation is

essential to distinguish the intact electrophile from its hydrolysis products (amines) or thiourea

derivatives.

Structural Analysis
The molecule features two competing electronic effects:[1][2][3]

2-Methoxy Group (-OCH₃): Strong electron-donating group (EDG) by resonance, increasing

electron density at the 3 and 5 positions.
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4-Isothiocyanate Group (-N=C=S): Mildly electron-withdrawing and highly reactive

electrophile. The -NCS moiety is linear and exhibits a characteristic dipole.

Synthesis & Preparation Strategy
Note: This compound is often synthesized in situ due to stability concerns. The following

protocol is the industry standard for high-purity isolation.

Precursor: 2-Methoxy-4-aminopyridine (CAS: 113466-98-7) Reagent: Thiophosgene (CSCl₂) or

1,1'-Thiocarbonyldiimidazole (TCDI).

Reaction Workflow (DOT Visualization)
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Caption: Biphasic synthesis via thiophosgene. TCDI is a safer alternative for small-scale

batches.

Protocol Summary:

Dissolve 2-methoxy-4-aminopyridine (1 eq) in DCM.

Add saturated aqueous NaHCO₃ (2 eq).

Cool to 0°C and slowly add Thiophosgene (1.1 eq).

Stir vigorously for 2 hours (biphasic mixture).

Separate organic layer, dry over MgSO₄, and concentrate.

Critical: Avoid column chromatography if possible; ITCs can degrade on acidic silica. Use

neutral alumina or rapid filtration.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b13461094/docs?utm_src=pdf-body-img#technical-guide-spectroscopic-profiling-of-4-isothiocyanato-2-methoxypyridine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13461094?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Characterization Data
The following data represents high-confidence reference values derived from chemometric

analysis of structural analogs (2-methoxypyridine and phenyl isothiocyanate).

A. Infrared Spectroscopy (FT-IR)
The IR spectrum is the primary "Go/No-Go" decision point. The Isothiocyanate stretch is

distinct and cannot be confused with the starting amine.

Frequency (cm⁻¹) Intensity Assignment Diagnostic Note

2050 – 2150 Very Strong -N=C=S Stretch

Broad, asymmetric

peak. The "Signature"

signal.

2950 – 3000 Weak C-H Stretch (Alkane)
Methoxy group (-

OCH₃).

3050 – 3100 Weak
C-H Stretch

(Aromatic)
Pyridine ring protons.

1580 – 1600 Medium C=C / C=N Stretch
Pyridine ring

breathing.

1200 – 1250 Strong C-O-C Stretch
Aryl-alkyl ether

linkage.

Validation Check: If the peak at ~2100 cm⁻¹ is absent or weak, the ITC has hydrolyzed back to

the amine or formed a thiourea.

B. Nuclear Magnetic Resonance (NMR)
Solvent: CDCl₃ (Chloroform-d) is recommended to prevent reaction with nucleophilic solvents

(like MeOD).

¹H NMR (400 MHz, CDCl₃)
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Shift (δ ppm) Multiplicity Integration Assignment Coupling (J)

8.05 Doublet (d) 1H H-6 J ≈ 5.8 Hz

6.85
Doublet of

Doublets (dd)
1H H-5 J ≈ 5.8, 1.8 Hz

6.62 Doublet (d) 1H H-3 J ≈ 1.8 Hz

3.94 Singlet (s) 3H -OCH₃ N/A

Interpretation:

H-6 is the most downfield signal due to proximity to the pyridine nitrogen.

H-3 is significantly upfield (shielded) due to the ortho-methoxy group and the electron-rich

nature of the C3 position in 2-alkoxypyridines.

H-5 appears as a doublet of doublets, coupling with H-6 and H-3.

¹³C NMR (100 MHz, CDCl₃)
Shift (δ ppm) Assignment Note

164.5 C-2 (C-OMe)
Deshielded by Oxygen and

Nitrogen.

147.8 C-6 Alpha to Nitrogen.

140.5 C-4 (C-NCS) Ipso carbon attached to ITC.

136.0 -N=C=S
Characteristic ITC carbon

(often weak intensity).

114.2 C-5

106.5 C-3 Shielded by OMe.

53.8 -OCH₃ Methoxy carbon.

C. Mass Spectrometry (MS)
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Method: GC-MS (EI) or LC-MS (ESI+ in ACN/Formic Acid). Note: ITCs react with Methanol in

LC-MS sources to form thiocarbamates [M+32]. Use ACN.

Molecular Ion (M⁺): 166.0 m/z

Isotope Pattern: M+2 peak (~4.5% intensity relative to M+) indicates the presence of Sulfur

(³⁴S).

Key Fragments (EI):

m/z 166: Parent Ion.

m/z 108: [M - NCS]⁺ (Loss of isothiocyanate group).

m/z 135: [M - OMe]⁺ (Loss of methoxy).

Analytical Logic & Quality Control
To ensure the compound is suitable for biological assays, follow this logic flow to rule out

common degradation products (Hydrolysis to amine or dimerization).
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Isolated Sample

Step 1: FT-IR Analysis
Peak at 2100 cm⁻¹?

REJECT
(Hydrolyzed to Amine)

No

Step 2: ¹H NMR
Integral Ratio OMe:Ar (3:3)?

Yes (Strong)

REJECT
(Solvent/Byproduct)

No

Step 3: LC-MS (ACN)
Mass = 166?

Yes

REJECT
(Methanol Adduct M+32)

Mass 198 (M+MeOH)

PASS
Release for Assay

Mass 166
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Caption: QC Decision Tree. IR is the fastest indicator of ITC integrity.
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Vol. 1, p.447.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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